molecular formula C7BrF15 B1581887 1-Bromoperfluoroheptane CAS No. 375-88-2

1-Bromoperfluoroheptane

Cat. No. B1581887
CAS RN: 375-88-2
M. Wt: 448.95 g/mol
InChI Key: VPQQZKWYZYVTMU-UHFFFAOYSA-N
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Description

1-Bromoperfluoroheptane, also known as Perfluoroheptyl Bromide, is a chemical compound with the molecular formula C7BrF15 . It is a clear liquid that is colorless to almost colorless .


Molecular Structure Analysis

The molecular structure of 1-Bromoperfluoroheptane is represented by the formula BrF₂C (CF₂)₅CF₃ . It has a molecular weight of 448.96 g/mol .


Physical And Chemical Properties Analysis

1-Bromoperfluoroheptane has a boiling point of 118 °C and a density of 1.894 g/mL at 25 °C . Its refractive index is 1.301 (lit.) . The compound is clear and colorless, and its exact mass is 447.89400 .

Scientific Research Applications

Self-Assembly on Graphite

1-Bromoperfluoroheptane has been studied for its structural properties in self-assembled monolayers on graphite. These monolayers show a unique herringbone structure, with the bromine atoms of the molecules forming a head-to-head assembly. This kind of structural arrangement is crucial for understanding molecular interactions on surfaces, which has implications for nanotechnology and material science (Florio et al., 2008).

Viscosity and Thermal Properties

Research on 1-Bromoperfluoroheptane also includes its viscosity at various temperatures. Understanding these properties is important for industrial applications where precise fluid dynamics are crucial. The viscosity behavior follows the Bingham-Coombs model, indicating predictable changes with temperature, which can be valuable for engineering and process design (Ryshkova et al., 2020).

Density Measurements

The density of 1-Bromoheptane, which is structurally similar to 1-Bromoperfluoroheptane, has been measured across a range of temperatures. These measurements are essential for applications that require precise knowledge of material properties under different thermal conditions, such as in materials science and engineering (Bolotnikov et al., 2007).

Synthesis of Epoxides

1-Bromoperfluoroheptane has been used in the synthesis of epoxides, which are valuable in various chemical processes. The study of its reaction with sodium hypohalites and the properties of the derived epoxides provides insights into the development of new synthetic pathways in organic chemistry (Zapevalov et al., 2004).

Formation of Intermolecular Aggregates

Research has also explored the formation of discrete intermolecular aggregates involving 1-Bromoperfluoroheptane. This study provides significant insights into molecular interactions, particularly in the field of supramolecular chemistry, where understanding these interactions is fundamental (Fontana et al., 2002).

Isobaric Heat Capacity and Compressibility

Investigations into the isobaric heat capacity and isothermal compressibility of 1-Bromoalkanes, including 1-Bromoperfluoroheptane, are crucial for their application in thermodynamics and materials science. These properties are important for understanding how materials behave under different thermal and pressure conditions (Korotkovskii et al., 2016).

Safety And Hazards

1-Bromoperfluoroheptane is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7BrF15/c8-6(19,20)4(15,16)2(11,12)1(9,10)3(13,14)5(17,18)7(21,22)23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQQZKWYZYVTMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)Br)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BrC7F15, C7BrF15
Record name Heptane, 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-
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DSSTOX Substance ID

DTXSID9059919
Record name 1-Bromopentadecafluoroheptane
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Molecular Weight

448.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromoperfluoroheptane

CAS RN

375-88-2
Record name 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane
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Record name Heptane, 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-
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Record name Heptane, 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-
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Record name 1-Bromopentadecafluoroheptane
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Record name 1-bromopentadecafluoroheptane
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Synthesis routes and methods I

Procedure details

Perfluorooctanoic acid 18.6 g (0.045 mole), 48% hydrobromic acid 9.1 g (0.054 mole) and Freon 113 (400 ml) were mixed and treated with fluorine. The solution immediately turned to dark red. When the dark red color disappeared, fluorine was terminated and the reaction mixture was poured into dilute hydrochloric acid solution. The lower phase was separated and dried over magnesium sulfate. After removing the solvent, 7.2 g (36% yield) of perfluoroheptyl bromide was obtained.
Quantity
18.6 g
Type
reactant
Reaction Step One
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9.1 g
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reactant
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[Compound]
Name
113
Quantity
400 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Perfluorooctanoic acid 286 g (0.691 mole), bromine 55.3 g (0.345 mole) and Freon 113 (200 ml) were treated with fluorine (40 cc/min) at 30°-37° C. When approximately 0.42 mole of fluorine was used, the solution turned from dark red to orange. Perfluorooctanoic acid 500 g (1.208 mole) and bromine 112 g (0.700 mole) were added to the reaction mixture. The mixture was again treated with fluorine until the color of bromine disappeared (about 0.83 mole of additional fluorine was used). The reaction mixture was poured into dilute hydrochloric acid and the precipitated solid comprising unreacted perfluorooctanoic acid (about 115 grams) was recovered. The organic phase was then separated, washed with water containing some sodium thiosulfite, and dried over magnesium sulfate. Fractional distillation of the precipitate produced 697 g of perfluoroheptyl bromide (96% yield based on the amount of acid reacted), having a boiling point of 118° C.
Quantity
0 (± 1) mol
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reactant
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286 g
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55.3 g
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0 (± 1) mol
Type
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Reaction Step Two
[Compound]
Name
113
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0.42 mol
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reactant
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500 g
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reactant
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112 g
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0.83 mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromoperfluoroheptane
Reactant of Route 2
1-Bromoperfluoroheptane
Reactant of Route 3
Reactant of Route 3
1-Bromoperfluoroheptane
Reactant of Route 4
1-Bromoperfluoroheptane
Reactant of Route 5
1-Bromoperfluoroheptane
Reactant of Route 6
1-Bromoperfluoroheptane

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